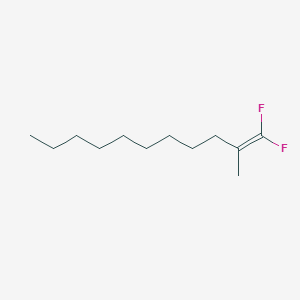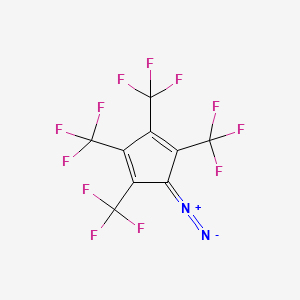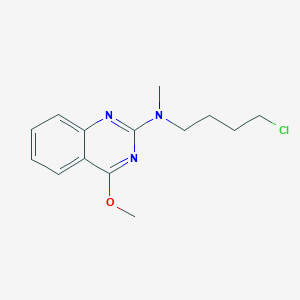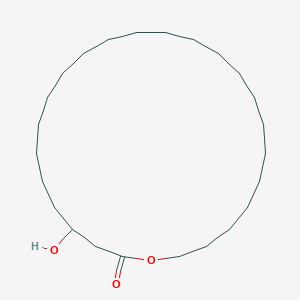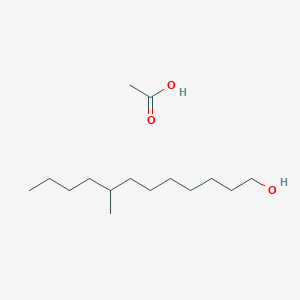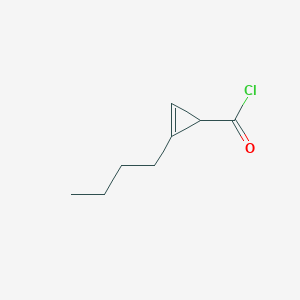
2-Butylcycloprop-2-ene-1-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butylcycloprop-2-ene-1-carbonyl chloride is an organic compound that features a cyclopropene ring, which is a three-membered ring containing a double bond This compound is notable for its strained ring structure, which imparts unique reactivity and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-butylcycloprop-2-ene-1-carbonyl chloride typically involves the formation of the cyclopropene ring followed by the introduction of the butyl group and the carbonyl chloride functional group. One common method for synthesizing cyclopropenes is the reaction of carbenes with alkenes. For example, the reaction of dichlorocarbene with an alkene can form a cyclopropane, which can then be further functionalized .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis of the cyclopropene intermediate, followed by functionalization steps to introduce the butyl group and the carbonyl chloride. The use of efficient catalysts and optimized reaction conditions would be crucial for maximizing yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Butylcycloprop-2-ene-1-carbonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can participate in nucleophilic substitution reactions, where the chloride is replaced by other nucleophiles.
Addition Reactions: The double bond in the cyclopropene ring can undergo addition reactions with electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different products.
Common Reagents and Conditions
Common reagents for these reactions include nucleophiles such as amines and alcohols for substitution reactions, and electrophiles such as halogens for addition reactions. Reaction conditions typically involve the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide, while addition of a halogen can result in a halogenated cyclopropane derivative.
Wissenschaftliche Forschungsanwendungen
2-Butylcycloprop-2-ene-1-carbonyl chloride has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: Its derivatives can be used in the study of enzyme mechanisms and protein interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-butylcycloprop-2-ene-1-carbonyl chloride involves its reactivity due to the strained cyclopropene ring and the electrophilic nature of the carbonyl chloride group. The compound can react with nucleophiles, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropane: A simple three-membered ring compound without the double bond.
Cyclopropene: A three-membered ring with a double bond but without the butyl group or carbonyl chloride.
Cyclobutane: A four-membered ring compound with different reactivity due to the larger ring size.
Uniqueness
2-Butylcycloprop-2-ene-1-carbonyl chloride is unique due to the combination of the strained cyclopropene ring, the butyl group, and the carbonyl chloride functional group. This combination imparts distinct reactivity and potential for diverse applications in various fields .
Eigenschaften
CAS-Nummer |
82555-59-7 |
|---|---|
Molekularformel |
C8H11ClO |
Molekulargewicht |
158.62 g/mol |
IUPAC-Name |
2-butylcycloprop-2-ene-1-carbonyl chloride |
InChI |
InChI=1S/C8H11ClO/c1-2-3-4-6-5-7(6)8(9)10/h5,7H,2-4H2,1H3 |
InChI-Schlüssel |
PCVHLCLMVOWTLG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC1C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


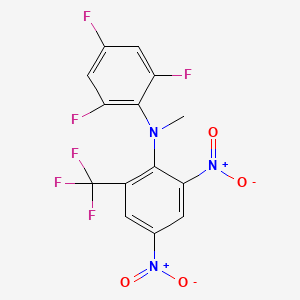
![2-[Bis(2-fluoro-2,2-dinitroethoxy){[tris(2-fluoro-2,2-dinitroethoxy)methyl]disulfanyl}methoxy]-1-fluoro-1,1-dinitroethane](/img/structure/B14421563.png)
![1,5-Dimethylbicyclo[3.1.0]hexane-2,3,4-trione](/img/structure/B14421565.png)
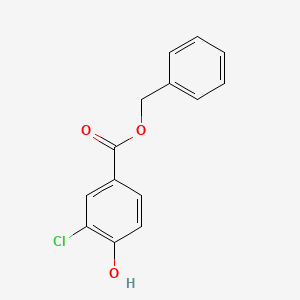
![2-(2,5-dimethoxyphenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B14421576.png)
